Cas no 2011992-01-9 (4-(5-methylthiophen-2-yl)oxolan-3-ol)

4-(5-Methylthiophen-2-yl)oxolan-3-ol is a heterocyclic compound featuring a fused thiophene and oxolane (tetrahydrofuran) ring system with a hydroxyl substituent at the 3-position. This structure imparts unique reactivity and functional group compatibility, making it a valuable intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. The presence of both sulfur and oxygen heteroatoms enhances its potential as a building block for designing bioactive molecules. The hydroxyl group offers a versatile handle for further derivatization, while the methyl-substituted thiophene moiety contributes to stability and lipophilicity. Its well-defined stereochemistry and purity ensure reproducibility in synthetic applications. This compound is particularly useful in medicinal chemistry for scaffold diversification.
4-(5-methylthiophen-2-yl)oxolan-3-ol structure
2011992-01-9 structure
Product name:4-(5-methylthiophen-2-yl)oxolan-3-ol
CAS No:2011992-01-9
MF:C9H12O2S
MW:184.255381584167
CID:6585277
PubChem ID:165602281

4-(5-methylthiophen-2-yl)oxolan-3-ol Chemical and Physical Properties

Names and Identifiers

    • 4-(5-methylthiophen-2-yl)oxolan-3-ol
    • 2011992-01-9
    • EN300-1636319
    • Inchi: 1S/C9H12O2S/c1-6-2-3-9(12-6)7-4-11-5-8(7)10/h2-3,7-8,10H,4-5H2,1H3
    • InChI Key: SKDXZHZGPUCHNU-UHFFFAOYSA-N
    • SMILES: S1C(C)=CC=C1C1COCC1O

Computed Properties

  • Exact Mass: 184.05580079g/mol
  • Monoisotopic Mass: 184.05580079g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 1
  • Complexity: 163
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 2
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 57.7Ų
  • XLogP3: 1.1

4-(5-methylthiophen-2-yl)oxolan-3-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1636319-0.05g
4-(5-methylthiophen-2-yl)oxolan-3-ol
2011992-01-9
0.05g
$1032.0 2023-06-04
Enamine
EN300-1636319-10000mg
4-(5-methylthiophen-2-yl)oxolan-3-ol
2011992-01-9
10000mg
$3315.0 2023-09-22
Enamine
EN300-1636319-1000mg
4-(5-methylthiophen-2-yl)oxolan-3-ol
2011992-01-9
1000mg
$770.0 2023-09-22
Enamine
EN300-1636319-5000mg
4-(5-methylthiophen-2-yl)oxolan-3-ol
2011992-01-9
5000mg
$2235.0 2023-09-22
Enamine
EN300-1636319-0.5g
4-(5-methylthiophen-2-yl)oxolan-3-ol
2011992-01-9
0.5g
$1180.0 2023-06-04
Enamine
EN300-1636319-5.0g
4-(5-methylthiophen-2-yl)oxolan-3-ol
2011992-01-9
5g
$3562.0 2023-06-04
Enamine
EN300-1636319-2.5g
4-(5-methylthiophen-2-yl)oxolan-3-ol
2011992-01-9
2.5g
$2408.0 2023-06-04
Enamine
EN300-1636319-50mg
4-(5-methylthiophen-2-yl)oxolan-3-ol
2011992-01-9
50mg
$647.0 2023-09-22
Enamine
EN300-1636319-500mg
4-(5-methylthiophen-2-yl)oxolan-3-ol
2011992-01-9
500mg
$739.0 2023-09-22
Enamine
EN300-1636319-100mg
4-(5-methylthiophen-2-yl)oxolan-3-ol
2011992-01-9
100mg
$678.0 2023-09-22

Additional information on 4-(5-methylthiophen-2-yl)oxolan-3-ol

Introduction to 4-(5-methylthiophen-2-yl)oxolan-3-ol (CAS No. 2011992-01-9)

4-(5-methylthiophen-2-yl)oxolan-3-ol, with the CAS number 2011992-01-9, is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This compound belongs to the class of oxolanes, which are cyclic ethers with a five-membered ring. The presence of a 5-methylthiophen-2-yl substituent imparts additional complexity and functionality, making it an intriguing candidate for various applications in pharmaceutical research.

The chemical structure of 4-(5-methylthiophen-2-yl)oxolan-3-ol is characterized by a central oxolan ring with a hydroxyl group at the C3 position and a 5-methylthiophen-2-yl moiety attached to the C4 position. The thiophene ring, a five-membered heterocyclic compound containing sulfur, is known for its aromatic properties and ability to participate in various chemical reactions. The methyl group at the 5-position of the thiophene ring further enhances the compound's stability and reactivity.

Recent studies have explored the potential biological activities of 4-(5-methylthiophen-2-yl)oxolan-3-ol. One notable area of research is its anti-inflammatory properties. In vitro assays have shown that this compound can effectively inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in human macrophages. This suggests that 4-(5-methylthiophen-2-yl)oxolan-3-ol may have therapeutic potential in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its anti-inflammatory effects, 4-(5-methylthiophen-2-yl)oxolan-3-ol has also been investigated for its antioxidant properties. Oxidative stress is a key factor in the pathogenesis of many diseases, including neurodegenerative disorders and cardiovascular diseases. Research has demonstrated that this compound can scavenge reactive oxygen species (ROS) and protect cells from oxidative damage. This makes it a promising candidate for developing new therapeutic agents targeting oxidative stress-related conditions.

The pharmacokinetic profile of 4-(5-methylthiophen-2-yl)oxolan-3-ol has also been studied to assess its suitability for drug development. Preliminary data indicate that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) properties. It has good oral bioavailability and a reasonable half-life, which are essential characteristics for a potential drug candidate. However, further studies are needed to optimize its pharmacokinetic properties and ensure its safety and efficacy in clinical settings.

In terms of synthetic methods, several approaches have been developed to synthesize 4-(5-methylthiophen-2-yl)oxolan-3-ol. One common method involves the reaction of 5-methylthiophene with an appropriate oxiran derivative under mild conditions. This approach allows for high yields and good selectivity, making it suitable for large-scale production. Another synthetic route involves the use of transition-metal-catalyzed coupling reactions, which can provide access to structurally diverse analogs of this compound.

The potential applications of 4-(5-methylthiophen-2-yl)oxolan-3-ol extend beyond its direct therapeutic uses. Its unique chemical structure makes it an excellent scaffold for medicinal chemistry efforts aimed at discovering new bioactive compounds. By modifying the substituents on the oxolan ring or the thiophene moiety, researchers can explore a wide range of derivatives with enhanced biological activities or improved pharmacological profiles.

In conclusion, 4-(5-methylthiophen-2-yl)oxolan-3-ol (CAS No. 2011992-01-9) is a promising compound with diverse biological activities and potential applications in pharmaceutical research. Its anti-inflammatory and antioxidant properties make it a valuable candidate for developing new therapeutic agents targeting inflammatory and oxidative stress-related diseases. Further research is needed to fully understand its mechanisms of action and optimize its pharmacological properties for clinical use.

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